2-bromo-N,N-dimethylpyridine-4-sulfonamide
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Overview
Description
2-bromo-N,N-dimethylpyridine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound, specifically, is characterized by the presence of a bromine atom, a dimethylamino group, and a sulfonamide group attached to a pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethylpyridine-4-sulfonamide typically involves the bromination of N,N-dimethylpyridine-4-sulfonamide. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethylpyridine-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinamides, depending on the reaction conditions.
Scientific Research Applications
2-bromo-N,N-dimethylpyridine-4-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethylpyridine-4-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can affect various biochemical pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-bromo-N,N-dimethylpyridine-4-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C7H9BrN2O2S |
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Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-bromo-N,N-dimethylpyridine-4-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |
InChI Key |
VDYQEXDNPJJBGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=NC=C1)Br |
Origin of Product |
United States |
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